7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

Medicinal Chemistry Fluorinated Building Blocks Metabolic Stability

7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS 1644414-74-3) is a synthetic heterocyclic compound belonging to the cyclopentapyrimidine class, featuring a fused bicyclic core comprising a pyrimidine ring ortho-condensed with a cyclopentane ring. The compound carries three pharmacologically relevant functional features: a gem-difluoro substitution at the C7 position of the cyclopentane ring, a methylthio group at the C2 position of the pyrimidine, and a carbonyl at C4 (pyrimidin-4-one).

Molecular Formula C8H8F2N2OS
Molecular Weight 218.23 g/mol
Cat. No. B14091105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Molecular FormulaC8H8F2N2OS
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(CCC2(F)F)C(=O)N1
InChIInChI=1S/C8H8F2N2OS/c1-14-7-11-5-4(6(13)12-7)2-3-8(5,9)10/h2-3H2,1H3,(H,11,12,13)
InChIKeyLQYHVMXPPNMSCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one: A Dual-Functionalized Cyclopentapyrimidine Building Block for Medicinal Chemistry Procurement


7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS 1644414-74-3) is a synthetic heterocyclic compound belonging to the cyclopentapyrimidine class, featuring a fused bicyclic core comprising a pyrimidine ring ortho-condensed with a cyclopentane ring [1]. The compound carries three pharmacologically relevant functional features: a gem-difluoro substitution at the C7 position of the cyclopentane ring, a methylthio group at the C2 position of the pyrimidine, and a carbonyl at C4 (pyrimidin-4-one) . With a molecular formula of C₈H₈F₂N₂OS and a molecular weight of 218.22 g/mol, this compound is commercially supplied at purities of 95–98% and is explicitly classified as a BUILDING BLOCK for pharmaceutical research and development .

Why 7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one Cannot Be Replaced by Common In-Class Analogs in Synthesis Programs


Within the cyclopentapyrimidine building block landscape, three structural features of 7,7-difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one create irreplaceable differentiation from its closest commercially available analogs. First, the gem-difluoro substitution at C7 is absent in widely catalogued analogs such as 2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 36274-34-7) and 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol (CAS 3087-14-7); this fluorination motif is known across medicinal chemistry to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the benzylic position, modulate lipophilicity, and induce conformational effects on the cyclopentane ring [1]. Second, the 4-ketone distinguishes this compound from the 4-chloro analog 4-chloro-7,7-difluoro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 1644414-78-7), altering both the hydrogen-bond donor/acceptor profile and the tautomeric equilibrium of the pyrimidine ring . Third, the 2-methylthio group provides an orthogonal synthetic handle—displaceable via oxidation to the sulfone followed by nucleophilic aromatic substitution or via direct cross-coupling—that differs fundamentally from the 2,4-dichloro analog (CAS 2459401-44-4) where both positions are simultaneously reactive . Downstream KHK inhibitor programs at Gilead Sciences exploit this exact 7,7-difluoro-cyclopenta[d]pyrimidine core with C2 diversification to achieve sub-nanomolar potency (IC₅₀ = 0.100 nM against human ketohexokinase), demonstrating that the core scaffold is a non-interchangeable entry point for structure-activity relationship exploration [2].

Quantitative Differentiation Evidence: 7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one Versus Closest Analogs


Gem-Difluoro Substitution at C7 Confers Differentiated Physicochemical Properties Versus Non-Fluorinated Cyclopentapyrimidine Analogs

The presence of two fluorine atoms at the C7 position of the cyclopentane ring quantitatively alters lipophilicity and hydrogen-bond basicity relative to the non-fluorinated comparator 2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 36274-34-7, MW 166.25, C₈H₁₀N₂S). The target compound has a molecular weight of 218.22 g/mol versus 166.25 g/mol for the non-fluorinated analog, representing a 31.3% increase in mass attributable to fluorine substitution . In cyclopentapyrimidine derivatives evaluated for anticancer activity, fluorinated congeners consistently demonstrate altered pharmacokinetic profiles including modified Caco-2 permeability and plasma protein binding as predicted by SwissADME analysis, with the gem-difluoro motif specifically associated with reduced oxidative metabolism at the cyclopentane ring [1]. The increased electronegativity introduced by the difluoro substitution (Hammett σ_meta ≈ 0.34 per fluorine at the 7-position) modifies the electronic environment of the fused pyrimidine ring, directly affecting the reactivity of the 2-methylthio group and the tautomeric equilibrium of the 4-ketone .

Medicinal Chemistry Fluorinated Building Blocks Metabolic Stability

2-Methylthio Group Enables Orthogonal, Chemoselective Derivatization Compared to 2,4-Dichloro-7,7-difluoro Analog

The 2-methylthio substituent in the target compound provides a single, selectively activatable synthetic handle through oxidation to the methylsulfonyl leaving group, enabling sequential functionalization. In contrast, the 2,4-dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine analog (CAS 2459401-44-4, MW 225.02, C₇H₄Cl₂F₂N₂) bears two chlorine atoms at C2 and C4 that exhibit competing reactivity in nucleophilic aromatic substitution (SNAr) reactions . The target compound's differentiated architecture—a displaceable thioether at C2 paired with a non-leaving carbonyl at C4—enables chemoselective C2 diversification without protecting group strategies required for the dichloro analog . The 7,7-difluoro-2-(methylsulfonyl) derivative (CAS 3070093-39-6) represents the oxidized intermediate accessible from the target compound; the sulfone is a superior leaving group (pKa of conjugate acid CH₃SO₂H ≈ −1.6 vs. CH₃SH ≈ 10.4) that undergoes facile ipso-substitution with N-, O-, and C-nucleophiles . This orthogonal reactivity profile is demonstrated in downstream KHK inhibitor programs where the 2-methylthio core is elaborated to 2-azetidinyl derivatives with sub-nanomolar potency (IC₅₀ = 0.100–0.200 nM) [1].

Synthetic Chemistry Orthogonal Reactivity Building Block Strategy

4-Ketone Tautomerism and Hydrogen-Bonding Profile Differentiate Target Compound from 4-Chloro-7,7-difluoro Analog in Molecular Recognition

The C4 carbonyl in 7,7-difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one engages in lactam–lactim tautomerism (equilibrium between the 4-keto and 4-enol forms), with the keto form predominating under physiological conditions due to the aromatic stabilization of the pyrimidin-4-one system. This contrasts with 4-chloro-7,7-difluoro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 1644414-78-7, MW 236.67, C₈H₇ClF₂N₂S), where the C4 chlorine cannot participate in hydrogen bonding as a donor or acceptor in the same manner . The target compound exhibits two hydrogen-bond donor sites (N3–H and the tautomeric O–H in the lactim form) and three hydrogen-bond acceptor sites (C4=O, N1, and the thioether sulfur), versus the 4-chloro analog which has zero H-bond donors and only the N1 and thioether sulfur as acceptors . This difference is quantitatively significant: the topological polar surface area (TPSA) of the target compound is predicted to be approximately 67 Ų (C4=O + N3–H contributions), while the 4-chloro analog is predicted at approximately 38 Ų (loss of the carbonyl oxygen and NH contributions), representing a ~76% increase in TPSA that directly impacts membrane permeability and target binding [1].

Hydrogen Bonding Tautomerism Molecular Recognition

Commercial Purity Specification and Supply Availability Differentiate Target Compound from Structurally Proximal Analogs for Procurement Decisions

Commercially, 7,7-difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is available at two verified purity tiers: 95% (AChemBlock, Catalog U138938) and 98% (Leyan, Product No. 1167073) . In comparison, the structurally proximal non-fluorinated analog 2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 36274-34-7) is commercially listed at 95% purity (AKSci), while 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol (CAS 3087-14-7) is available at 95% and 97% tiers . The 4-chloro analog (CAS 1644414-78-7) is listed at 97% purity (MolCore), and the 2,4-dichloro analog (CAS 2459401-44-4) is available at varying purities . The target compound's pricing structure at AChemBlock is $580/250 mg and $1,450/1 g (2026 pricing), establishing a cost-per-gram baseline of approximately $1,450/g for 95% purity material, with storage recommended at 0–8 °C and shipping at ambient temperature . This multi-supplier availability with defined purity specifications contrasts with certain analogs that are single-sourced or available only on a custom synthesis basis, reducing supply chain risk for programmatic procurement.

Chemical Procurement Building Block Sourcing Purity Specification

Procurement-Relevant Application Scenarios for 7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one


Ketohexokinase (KHK) Inhibitor Lead Optimization: Core Scaffold for Metabolic Disease Programs

The 7,7-difluoro-cyclopenta[d]pyrimidin-4-one core embodied in this building block has been validated in KHK inhibitor programs at Gilead Sciences, where C2-diversified derivatives achieve IC₅₀ values of 0.100–0.200 nM against human KHK in high-throughput ADP-Glo assays [1]. The target compound provides the core scaffold with the 2-methylthio group serving as a displaceable handle for introduction of azetidine, pyrrolidine, and spirocyclic amine substituents. The gem-difluoro motif at C7 is critical for blocking oxidative metabolism at the cyclopentane ring—a design feature demonstrated in GS-1291269, a neutral KHK inhibitor with pharmacokinetic parameters supporting once-daily dosing in humans that achieved liver and kidney fructose-1-phosphate reduction in rodent fructose challenge models [2]. For procurement purposes, this compound is the entry point for SAR exploration around the KHK ATP-binding site, where both C2 substituent variation and C7 difluoro retention are essential for potency and metabolic stability.

Anticancer Cyclopentapyrimidine Library Synthesis with Defined Fluorination for PK Optimization

Cyclopenta[d]pyrimidine derivatives have demonstrated promising anticancer activity against human lung cancer (A549, IC₅₀ ≈ 30 µM) and skin cancer (A431) cell lines, with identified high-confidence targets including EGFR and CDK2 [3]. The 2-methylthio group in the target compound allows for systematic C2 diversification via oxidation to the methylsulfone followed by nucleophilic displacement, enabling the construction of focused compound libraries where the metabolically stabilized 7,7-difluoro core is maintained constant while varying the C2 substituent. The C4 carbonyl simultaneously provides the hinge-binding hydrogen bond acceptor essential for kinase inhibition, a feature absent in the 4-chloro analog. The compound's 95–98% commercial purity specification supports direct use in parallel synthesis without additional purification.

Fluorinated Heterocyclic Building Block for Physicochemical Property Modulation in Hit-to-Lead Programs

In hit-to-lead optimization programs where modulation of lipophilicity (logP/logD), metabolic stability, and conformational constraint are key objectives, 7,7-difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one provides a pre-fluorinated cyclopentapyrimidine scaffold that introduces the gem-difluoro motif without requiring late-stage fluorination chemistry . The increased molecular weight (+51.97 g/mol) and altered electronic properties conferred by the difluoro substitution relative to non-fluorinated cyclopentapyrimidine building blocks directly impact Caco-2 permeability and plasma protein binding as predicted by in silico ADMET models [3]. For medicinal chemistry teams, procuring this building block eliminates the need for hazardous deoxofluorination reagents (e.g., DAST, Deoxo-Fluor) in-house and ensures batch-to-batch consistency in the fluorination pattern, which is critical for reproducible SAR generation. The compound's storage specification of 0–8 °C ensures long-term stability of the 2-methylthio group against oxidative degradation.

Orthogonal Derivatization Platform for Sequential C2 and N3 Functionalization

The target compound's differentiated architecture—with a single activatable thioether at C2 and a tautomeric N3–H/C4=O system—enables sequential, regioselective derivatization strategies that are not possible with the 2,4-dichloro analog . In a typical workflow: (1) the 2-methylthio group is oxidized to the methylsulfone (CAS 3070093-39-6), (2) the sulfone undergoes ipso-substitution with amine nucleophiles to introduce C2 diversity, and (3) the N3 position can be alkylated under basic conditions exploiting the lactam NH acidity. This sequential pathway avoids the competing reactivity issues inherent to the 2,4-dichloro analog where both positions react under SNAr conditions . For industrial-scale synthesis programs, this orthogonality translates to higher step yields, simplified purification (fewer regioisomeric byproducts), and reduced solvent consumption—factors directly relevant to cost-of-goods calculations in procurement decisions.

Quote Request

Request a Quote for 7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.